molecular formula C18H16O4 B8144228 Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate

Cat. No.: B8144228
M. Wt: 296.3 g/mol
InChI Key: LXPUYUAHXNTMBQ-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate is an organic compound with the molecular formula C18H16O4. It is a benzofuran derivative, characterized by a benzene ring fused to a furan ring, with additional functional groups including an ethyl ester, a methoxy group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the benzofuran ring. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-methoxy-3-phenyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-18(19)17-16(12-7-5-4-6-8-12)14-10-9-13(20-2)11-15(14)22-17/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPUYUAHXNTMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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